molecular formula C18H16N2O5 B14943389 5-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

5-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

Cat. No.: B14943389
M. Wt: 340.3 g/mol
InChI Key: KEFQHVIRAMTCQV-UHFFFAOYSA-N
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Description

4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a benzodioxole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with methylene chloride under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with a phenyl methyl ether moiety. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, depending on the specific substituents and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-TRIAZOL-3-YL]METHYL}PHENYL METHYL ETHER
  • 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER
  • 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-IMIDAZOL-3-YL]METHYL}PHENYL METHYL ETHER

Uniqueness

The uniqueness of 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

5-(7-methoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H16N2O5/c1-21-13-5-3-11(4-6-13)7-16-19-18(25-20-16)12-8-14(22-2)17-15(9-12)23-10-24-17/h3-6,8-9H,7,10H2,1-2H3

InChI Key

KEFQHVIRAMTCQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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